molecular formula C22H18N2O4S B12464035 4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide

Cat. No.: B12464035
M. Wt: 406.5 g/mol
InChI Key: XGCBDYIDWHSDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its anthracene core, which is substituted with a methyl group and a sulfonamide group. The presence of the anthracene core makes it a significant compound in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide typically involves multiple steps. One common method includes the initial formation of the anthracene core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to various biological effects. The anthracene core may also interact with DNA, potentially causing changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-(2-((methylamino)methyl)phenoxy)benzenesulfonamide

Uniqueness

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide is unique due to its anthracene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other sulfonamides that may lack such a core.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H18N2O4S/c1-13-7-9-14(10-8-13)29(27,28)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3

InChI Key

XGCBDYIDWHSDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.